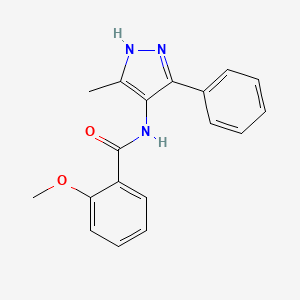![molecular formula C13H19NO3 B12593696 N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide CAS No. 649558-98-5](/img/structure/B12593696.png)
N-[2-(1,5-Dihydroxypentan-2-YL)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(1,5-Dihidroxipentan-2-YL)fenil]acetamida es un compuesto orgánico caracterizado por la presencia de un anillo fenilo sustituido con un grupo acetamida y una cadena lateral 1,5-dihidroxipentan-2-ilo.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-[2-(1,5-Dihidroxipentan-2-YL)fenil]acetamida típicamente involucra la reacción de 2-aminofenol con 1,5-dihidroxi-2-pentanona en condiciones ácidas para formar el intermedio, que luego se acetila utilizando anhídrido acético. Las condiciones de reacción a menudo incluyen:
Temperatura: 60-80°C
Catalizador: Catalizador ácido como el ácido clorhídrico
Solvente: Etanol o metanol
Métodos de Producción Industrial
En un entorno industrial, la producción de N-[2-(1,5-Dihidroxipentan-2-YL)fenil]acetamida se puede escalar utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento constantes. El proceso involucra:
Alimentación de Reactivos: Alimentación continua de 2-aminofenol y 1,5-dihidroxi-2-pentanona
Control de Reacción: Mantenimiento de la temperatura y el pH óptimos
Purificación: Cristalización y filtración para obtener el producto puro
Análisis De Reacciones Químicas
Tipos de Reacciones
N-[2-(1,5-Dihidroxipentan-2-YL)fenil]acetamida experimenta varias reacciones químicas, que incluyen:
Oxidación: Los grupos hidroxilo se pueden oxidar para formar cetonas o ácidos carboxílicos.
Reducción: El grupo carbonilo en la acetamida se puede reducir a una amina.
Sustitución: El anillo fenilo puede sufrir reacciones de sustitución electrófila.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio (KMnO4) o trióxido de cromo (CrO3) en medio ácido.
Reducción: Hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Halogenos (por ejemplo, bromo) en presencia de un catalizador ácido de Lewis.
Productos Principales
Oxidación: Formación de 2-(1,5-dioxopentan-2-il)fenilacetamida.
Reducción: Formación de N-[2-(1,5-dihidroxipentan-2-il)fenil]etilamina.
Sustitución: Formación de derivados halogenados como N-[2-(1,5-dihidroxipentan-2-il)-4-bromofenil]acetamida.
Aplicaciones Científicas De Investigación
N-[2-(1,5-Dihidroxipentan-2-YL)fenil]acetamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como un bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático.
Medicina: Explorado por sus propiedades antiinflamatorias y analgésicas.
Industria: Utilizado en el desarrollo de nuevos materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción de N-[2-(1,5-Dihidroxipentan-2-YL)fenil]acetamida implica su interacción con objetivos moleculares específicos:
Objetivos Moleculares: Enzimas como ciclooxigenasa (COX) y lipooxigenasa (LOX).
Vías Implicadas: Inhibición de la vía COX, lo que lleva a una reducción en la producción de prostaglandinas, que son mediadores de la inflamación y el dolor.
Comparación Con Compuestos Similares
Compuestos Similares
- N-[2-(1,5-Dihidroxipentan-2-il)fenil]benzamida
- N-[2-(1,5-Dihidroxipentan-2-il)fenil]formamida
Unicidad
N-[2-(1,5-Dihidroxipentan-2-YL)fenil]acetamida es única debido a su patrón de sustitución específico, que imparte propiedades químicas y biológicas distintas. En comparación con sus análogos, exhibe una mayor afinidad por ciertas enzimas y mejores propiedades farmacocinéticas.
Propiedades
Número CAS |
649558-98-5 |
|---|---|
Fórmula molecular |
C13H19NO3 |
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
N-[2-(1,5-dihydroxypentan-2-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H19NO3/c1-10(17)14-13-7-3-2-6-12(13)11(9-16)5-4-8-15/h2-3,6-7,11,15-16H,4-5,8-9H2,1H3,(H,14,17) |
Clave InChI |
CLKAZCMLVMUVSM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=CC=C1C(CCCO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-[2-[2-(Benzylamino)ethylamino]ethyl]phenol](/img/structure/B12593660.png)


![1,2,3,4,5-Pentafluoro-6-[(1S)-1-methoxyethyl]benzene](/img/structure/B12593674.png)

![2-[1,3-Diiodo-2-(iodomethyl)propan-2-yl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B12593684.png)

